molecular formula C7H4Br2Cl2 B13579903 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene

Cat. No.: B13579903
M. Wt: 318.82 g/mol
InChI Key: IFCDXNBZOIXGBS-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-bromo-5-methyl-1,3-dichlorobenzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-bromo-5-methyl-1,3-dichlorobenzene.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agrochemicals: Employed in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is exploited in organic synthesis to create a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzyl bromide
  • 2-Bromo-5-iodo-thiophene
  • 2-Bromo-5-fluorobenzyl bromide

Uniqueness

2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C7H4Br2Cl2

Molecular Weight

318.82 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-dichlorobenzene

InChI

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2

InChI Key

IFCDXNBZOIXGBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)CBr

Origin of Product

United States

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